Cas no 92188-37-9 (2-(3-aminopropyl)-4-methylphenol)

2-(3-aminopropyl)-4-methylphenol 化学的及び物理的性質
名前と識別子
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- 2-(3-aminopropyl)-4-methylphenol
- 92188-37-9
- EN300-1848263
- AKOS006314648
-
- インチ: 1S/C10H15NO/c1-8-4-5-10(12)9(7-8)3-2-6-11/h4-5,7,12H,2-3,6,11H2,1H3
- InChIKey: QAQVIVNDFPDIRA-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=C(C)C=C1CCCN
計算された属性
- せいみつぶんしりょう: 165.115364102g/mol
- どういたいしつりょう: 165.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 46.2Ų
2-(3-aminopropyl)-4-methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1848263-2.5g |
2-(3-aminopropyl)-4-methylphenol |
92188-37-9 | 2.5g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1848263-10.0g |
2-(3-aminopropyl)-4-methylphenol |
92188-37-9 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1848263-5g |
2-(3-aminopropyl)-4-methylphenol |
92188-37-9 | 5g |
$1987.0 | 2023-09-19 | ||
Enamine | EN300-1848263-10g |
2-(3-aminopropyl)-4-methylphenol |
92188-37-9 | 10g |
$2946.0 | 2023-09-19 | ||
Enamine | EN300-1848263-0.1g |
2-(3-aminopropyl)-4-methylphenol |
92188-37-9 | 0.1g |
$603.0 | 2023-09-19 | ||
Enamine | EN300-1848263-0.5g |
2-(3-aminopropyl)-4-methylphenol |
92188-37-9 | 0.5g |
$658.0 | 2023-09-19 | ||
Enamine | EN300-1848263-0.05g |
2-(3-aminopropyl)-4-methylphenol |
92188-37-9 | 0.05g |
$575.0 | 2023-09-19 | ||
Enamine | EN300-1848263-1g |
2-(3-aminopropyl)-4-methylphenol |
92188-37-9 | 1g |
$685.0 | 2023-09-19 | ||
Enamine | EN300-1848263-1.0g |
2-(3-aminopropyl)-4-methylphenol |
92188-37-9 | 1g |
$1014.0 | 2023-06-03 | ||
Enamine | EN300-1848263-0.25g |
2-(3-aminopropyl)-4-methylphenol |
92188-37-9 | 0.25g |
$630.0 | 2023-09-19 |
2-(3-aminopropyl)-4-methylphenol 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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10. Book reviews
2-(3-aminopropyl)-4-methylphenolに関する追加情報
Introduction to 2-(3-aminopropyl)-4-methylphenol (CAS No. 92188-37-9)
2-(3-aminopropyl)-4-methylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 92188-37-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This aromatic amine derivative has garnered attention due to its versatile structural properties and potential applications in drug development, particularly in the synthesis of bioactive molecules. The compound features a phenolic hydroxyl group coupled with an aminopropyl side chain, which together contribute to its unique reactivity and functionality.
The molecular structure of 2-(3-aminopropyl)-4-methylphenol consists of a benzene ring substituted with a methyl group at the 4-position and a hydroxyl group at the 2-position. The presence of these functional groups makes the compound a valuable intermediate in organic synthesis, enabling various chemical modifications that can be tailored for specific pharmacological targets. The amine functionality at the 3-position of the propyl chain further enhances its utility, allowing for further derivatization into more complex molecules.
In recent years, 2-(3-aminopropyl)-4-methylphenol has been explored in the context of developing novel therapeutic agents. Its structural motif is reminiscent of several pharmacologically active compounds, suggesting that it may serve as a precursor for drugs targeting neurological disorders, inflammatory conditions, and other diseases. The phenolic and amine groups provide opportunities for hydrogen bonding interactions with biological targets, which is a critical factor in drug design.
One of the most compelling aspects of 2-(3-aminopropyl)-4-methylphenol is its potential role in the synthesis of small-molecule inhibitors. Researchers have been investigating its derivatives as candidates for modulating enzyme activity, particularly those involved in metabolic pathways relevant to human health. For instance, studies have shown that analogs of this compound can interact with enzymes such as kinases and phosphodiesterases, which are key players in cellular signaling cascades.
The pharmacokinetic properties of 2-(3-aminopropyl)-4-methylphenol and its derivatives are also subjects of interest. The presence of both lipophilic (methyl group) and hydrophilic (hydroxyl and amine groups) features suggests that it may exhibit favorable solubility characteristics, enabling better bioavailability when administered orally or topically. This balance is crucial for developing drugs that can effectively reach their target sites within the body.
Recent advancements in computational chemistry have further enhanced the understanding of 2-(3-aminopropyl)-4-methylphenol's interactions with biological systems. Molecular docking studies have been employed to predict how this compound might bind to specific proteins, providing insights into its potential therapeutic effects. These computational approaches complement experimental work by allowing researchers to screen large libraries of derivatives rapidly and identify those with optimal binding affinities.
The synthetic methodologies for preparing 2-(3-aminopropyl)-4-methylphenol have also seen significant progress. Modern synthetic routes leverage catalytic processes and green chemistry principles to improve yield and reduce waste. For example, transition-metal-catalyzed cross-coupling reactions have been utilized to construct the phenolic ring efficiently. Additionally, biocatalytic methods employing enzymes have been explored as sustainable alternatives to traditional chemical synthesis.
In conclusion, 2-(3-aminopropyl)-4-methylphenol (CAS No. 92188-37-9) represents a promising scaffold for pharmaceutical innovation. Its unique structural features offer multiple avenues for chemical modification, making it a valuable building block for drug discovery efforts. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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